molecular formula C19H18N4O2S B2727345 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034362-48-4

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2727345
CAS RN: 2034362-48-4
M. Wt: 366.44
InChI Key: FSSFRYCBJGSTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a versatile material used in scientific research. It offers potential applications in various fields due to its unique structure and properties. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone:

Pharmaceutical Development

This compound, due to its unique structure, has shown potential in pharmaceutical development. It is being investigated for its antitumor properties , particularly against various cancer cell lines such as prostate, lung, cervical, and breast cancers . The imidazole moiety within the compound is known for its broad range of biological activities, including antibacterial, antiviral, and antifungal properties .

Antimicrobial Agents

The imidazole ring is a key component in many antimicrobial agents. This compound is being studied for its effectiveness against bacterial and fungal infections . Its structure allows it to interact with microbial enzymes and proteins, disrupting their function and leading to the death of the microorganism .

Anti-inflammatory Applications

Research has shown that imidazole derivatives can have significant anti-inflammatory effects . This compound is being explored for its potential to inhibit inflammatory pathways, which could make it useful in treating conditions like arthritis and other inflammatory diseases .

Neurological Disorders

The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders . Studies are focusing on its potential to modulate neurotransmitter systems, which could be beneficial in conditions such as epilepsy, anxiety, and depression .

Cardiovascular Health

Imidazole derivatives have been found to have cardioprotective effects . This compound is being researched for its potential to improve heart health by reducing oxidative stress and inflammation in cardiovascular tissues .

Agricultural Chemistry

In the field of agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide . Its ability to disrupt biological processes in pests and weeds makes it a promising candidate for protecting crops .

Catalysis

The compound’s structure allows it to act as a catalyst in various chemical reactions . It is being studied for its efficiency in facilitating organic transformations, which could be useful in industrial applications .

Material Science

Finally, this compound is being explored for its applications in material science . Its unique chemical properties make it suitable for developing new materials with specific characteristics, such as improved durability or conductivity .

properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-18(14-4-3-8-20-17(14)25-13-7-11-26-12-13)23-10-9-22-16-6-2-1-5-15(16)21-19(22)23/h1-6,8,13H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSFRYCBJGSTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

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